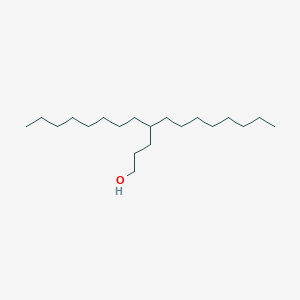

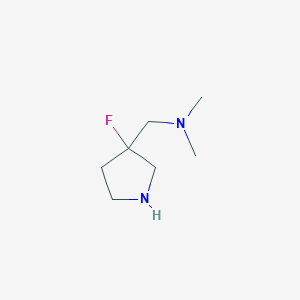

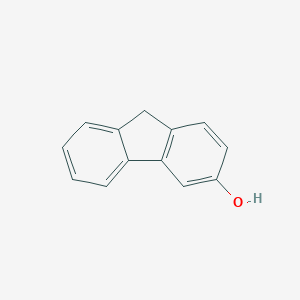

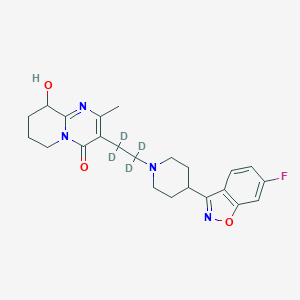

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is a compound of interest within the realm of medicinal chemistry, especially as a building block for fluorinated pharmaceutical compounds. Its relevance is underscored by the increasing demand for fluorinated compounds in drug design, owing to their ability to enhance the bioavailability, stability, and selectivity of pharmaceuticals.

Synthesis Analysis

The synthesis of 3-fluoropyrrolidines, including derivatives similar to 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine, typically involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, yielding aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines as key intermediates for further modification (Verniest et al., 2010). Another approach involves azomethine ylide chemistry to access 3-fluoropyrrolidines through 1,3-dipolar cycloaddition with vinyl fluorides (McAlpine et al., 2015).

科学研究应用

Neurokinin-1 Receptor Antagonist

One study describes a neurokinin-1 (NK1) receptor antagonist that is orally active and water-soluble, suitable for both intravenous and oral clinical administration. This compound, which features a similar fluoropyrrolidine structure, shows efficacy in pre-clinical tests related to emesis and depression, highlighting its potential in treating these conditions (Harrison et al., 2001).

Medicinal Chemistry Applications

Another study focuses on the utility of 4-fluoropyrrolidine derivatives as synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors. These synthons are synthesized through a process involving double fluorination, demonstrating their importance in developing pharmaceuticals (Singh & Umemoto, 2011).

Metabolic Activation

Research into the metabolic activation of fluoropyrrolidine DPP-IV inhibitors reveals that these compounds can undergo metabolic activation leading to the formation of chemically reactive intermediates. This process is catalyzed primarily by certain cytochrome P450 enzymes, with implications for drug development and safety (Xu et al., 2004).

Fluorescent Chemosensors

Fluoropyrrolidine derivatives have been utilized in the development of fluorescent chemosensors for detecting metal ions such as Zn2+ in aqueous solutions. This application demonstrates the versatility of fluoropyrrolidine compounds in chemical sensing technologies (Kim et al., 2016).

Organic Synthesis

The synthesis of small 3-fluoro- and 3,3-difluoropyrrolidines via 1,3-dipolar cycloaddition demonstrates the synthetic utility of fluoropyrrolidine structures. This method provides access to fluorinated pyrrolidines, which are valuable in the development of novel pharmaceuticals (McAlpine et al., 2015).

未来方向

属性

IUPAC Name |

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c1-10(2)6-7(8)3-4-9-5-7/h9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAKILOESIMZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCNC1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)